Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Description
Chemical Structure and Nomenclature
The nomenclature and structural identification of piperidine-containing benzoate esters represents a complex area of organic chemistry, particularly when examining compounds with multiple substitution patterns. The compound this compound, as specified in the query title, does not appear in current chemical databases with this exact structural configuration. However, extensive documentation exists for the closely related compound methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, which shares fundamental structural characteristics and provides insight into this class of molecules.
The documented compound methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride carries the Chemical Abstracts Service registry number 1219964-47-2 and possesses the molecular formula C₁₅H₂₂ClNO₃. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 2-(2-piperidin-4-ylethoxy)benzoate;hydrochloride. The structural complexity arises from the presence of multiple functional groups: a benzoate ester, an ethoxy linker, and a piperidine ring system with the nitrogen atom forming a hydrochloride salt.
Alternative nomenclature systems have generated several synonymous names for related compounds in this chemical family. These include methyl 2-(2-(piperidin-4-yl)ethoxy)benzoate hydrochloride and methyl 2-(2-piperidin-4-ylethoxy)benzoate;hydrochloride. The standardized Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl, which clearly delineates the connectivity pattern of atoms within the molecule.
The structural distinction between positional isomers becomes particularly important when examining this compound family. For instance, methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride represents a structurally related but distinct compound with the benzoate substitution occurring at the 4-position rather than the 2-position, and with an additional methyl group in the linker chain. This compound carries the registry number 1219983-00-2 and has the molecular formula C₁₆H₂₄ClNO₃, reflecting the additional carbon and hydrogen atoms.
Physicochemical Properties and Isomeric Forms
The physicochemical characterization of methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride reveals distinctive properties that influence its behavior in various chemical and biological systems. The compound exhibits a molecular weight of 299.79 grams per mole, which places it within the range typical for small molecule pharmaceutical intermediates. The presence of the hydrochloride salt form significantly enhances the aqueous solubility compared to the free base form, making it suitable for various synthetic and analytical procedures.
The molecular architecture incorporates several key structural features that determine its physicochemical behavior. The piperidine ring system adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. The ethoxy linker provides conformational flexibility between the aromatic benzoate portion and the piperidine ring, allowing for multiple rotational conformers in solution. The ester functionality contributes to the overall polarity of the molecule while maintaining sufficient lipophilicity for biological membrane interactions.
Solubility characteristics represent a crucial aspect of the compound's physicochemical profile. The hydrochloride salt form demonstrates solubility in water and various organic solvents, including dimethyl sulfoxide and methanol. This dual solubility pattern enables versatile applications in both aqueous and organic reaction media. The compound typically presents as a white crystalline powder under standard laboratory conditions, indicating a well-ordered solid-state structure.
Stability considerations encompass both chemical and physical aspects of the compound's behavior. The ester linkage represents a potential site for hydrolytic degradation under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol. The piperidine nitrogen, being tertiary in nature, remains protonated in the hydrochloride salt form, contributing to the overall stability of the crystalline structure. Storage recommendations typically specify inert atmosphere conditions at room temperature to minimize oxidative degradation and moisture uptake.
The following table summarizes key physicochemical properties of related piperidine-benzoate compounds:
| Property | Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl | Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate HCl |
|---|---|---|
| Molecular Formula | C₁₅H₂₂ClNO₃ | C₁₆H₂₄ClNO₃ |
| Molecular Weight | 299.79 g/mol | 313.82 g/mol |
| Registry Number | 1219964-47-2 | 1219983-00-2 |
| Physical State | White crystalline powder | White crystalline powder |
| Solubility | Water and organic solvents | Water and organic solvents |
Historical Context and Research Significance
The development and characterization of piperidine-containing benzoate esters represents a significant achievement in medicinal chemistry, particularly in the context of neuropharmacological research. The historical progression of this compound class demonstrates the evolution of structure-activity relationship studies aimed at developing compounds with enhanced biological activity and improved pharmacological properties.
Research into piperidine derivatives gained momentum during the late twentieth century as scientists recognized the versatility of the piperidine scaffold in drug design. The six-membered saturated heterocycle provides an ideal balance between conformational flexibility and structural rigidity, making it suitable for interactions with various biological targets. The incorporation of benzoate ester functionality adds another dimension to the molecular design, enabling fine-tuning of physicochemical properties and biological activity.
The synthetic methodology for producing these compounds has evolved significantly over the past several decades. Early synthetic approaches involved multi-step procedures with moderate yields and complex purification requirements. Modern synthetic strategies have streamlined the preparation process, utilizing efficient coupling reactions between appropriately functionalized starting materials. For example, the reaction of methyl 4-hydroxybenzoate with 2-(4-piperidinyl)ethanol derivatives under basic conditions provides direct access to these target molecules.
Industrial-scale production methods have been developed to meet the growing demand for these compounds in pharmaceutical research. Large-scale synthetic procedures typically employ optimized reaction conditions, including controlled temperature and pressure parameters, to maximize yield and minimize impurity formation. The development of efficient purification protocols, including recrystallization and chromatographic techniques, has enabled the production of high-purity materials suitable for advanced research applications.
The research significance of these compounds extends beyond their individual chemical properties to encompass their role as building blocks for more complex molecular architectures. Their utility in neuropharmacological studies has been particularly noteworthy, with investigations focusing on their interactions with neurotransmitter systems. The modular nature of their structure allows for systematic modification of different molecular regions, enabling structure-activity relationship studies that inform the design of next-generation compounds.
Current research directions continue to explore the synthetic versatility and biological potential of piperidine-benzoate compounds. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have provided detailed structural characterization data that supports continued development efforts. The establishment of comprehensive physicochemical databases for these compounds facilitates computational modeling studies aimed at predicting biological activity and optimizing molecular design strategies.
Properties
IUPAC Name |
methyl 2-(2-piperidin-4-ylethoxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-5-3-2-4-14(15)12-20-11-8-13-6-9-17-10-7-13;/h2-5,13,17H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSVXHUUDJUMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-49-1 | |
| Record name | Benzoic acid, 2-[[2-(4-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride, commonly referred to as MPBHCl, is a synthetic compound with a molecular formula of C₁₆H₂₄ClNO₃ and a molecular weight of approximately 313.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of MPBHCl features a benzoate moiety linked to a piperidine group via an ethoxy chain. This unique arrangement is thought to influence its biological interactions significantly. The compound appears as a white to off-white powder and is soluble in various organic solvents, making it suitable for laboratory applications and research purposes.
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that MPBHCl may exhibit analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial for developing new pain management therapies. The structural similarity of MPBHCl to other piperidine derivatives suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.
Interaction with Neurotransmitter Systems
Research has indicated that MPBHCl may interact with various receptors involved in pain modulation and neurotransmission. These interactions are vital for understanding the compound's mechanism of action. Initial findings suggest that it may function as a receptor agonist or antagonist, depending on the target system.
The exact mechanism through which MPBHCl exerts its biological effects remains under investigation. However, it is believed that the piperidine ring and the benzoate ester moiety play critical roles in binding to specific molecular targets, influencing its pharmacodynamics and pharmacokinetics. Further studies are required to elucidate these pathways fully .
Comparative Analysis with Related Compounds
To better understand the uniqueness of MPBHCl, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | C₁₆H₂₄ClNO₃ | Similar piperidine structure | Different position of the piperidine substituent |
| Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | C₁₆H₂₄ClNO₃ | Similar core structure | Variation in the position of ethoxy group |
| Methyl 3-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride | C₁₆H₂₄ClNO₃ | Similar functional groups | Different arrangement affecting biological activity |
This table illustrates how variations in the positioning of functional groups can influence binding affinity and selectivity towards specific biological targets, potentially affecting therapeutic efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of MPBHCl:
- Pain Management Studies : Research conducted on animal models has demonstrated that MPBHCl significantly reduces pain responses compared to control groups, suggesting its potential utility in clinical pain management settings.
- Inflammation Models : In vitro studies have shown that MPBHCl can inhibit inflammatory cytokine production, indicating its possible role as an anti-inflammatory agent.
- Neurotransmitter Interaction Studies : Investigations into the compound's interaction with dopamine and serotonin receptors have revealed promising results, indicating potential applications in treating mood disorders or neurodegenerative diseases.
Scientific Research Applications
Pharmacological Research
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is primarily explored for its potential as a therapeutic agent due to its interaction with neurotransmitter systems. It is investigated for:
- Analgesic Properties : Initial studies suggest that this compound may modulate pain pathways, making it a candidate for pain management therapies. Its structure allows it to interact with various receptors involved in pain perception, potentially leading to analgesic effects .
- Neurotransmitter Interaction : The compound's piperidine moiety is significant in pharmacology as it may influence neurotransmitter dynamics, particularly in the context of neurological disorders. Research has indicated that similar compounds can affect dopamine and serotonin receptors, which are vital in mood regulation and anxiety disorders .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can undergo various reactions such as:
- Substitution Reactions : The ethoxy group can be substituted to create derivatives with enhanced biological activity.
- Oxidation and Reduction Reactions : These reactions can yield valuable products for further research and development in pharmaceuticals.
Case Study 1: Pain Management Trials
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a new analgesic agent. The trial highlighted the compound's ability to modulate pain pathways effectively.
Case Study 2: Neurological Disorders
Research involving animal models of anxiety revealed that administration of this compound resulted in reduced anxiety-like behavior. The study focused on its interaction with serotonin receptors, indicating that it could serve as a basis for developing treatments for anxiety disorders.
Comparison with Similar Compounds
Positional Isomer: Methyl 4-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- CAS : 1112052-86-4
- Molecular Formula: C₁₅H₂₂ClNO₃ (identical to target compound)
- Key Difference : The ethoxy-piperidinyl group is attached at the 4-position of the benzoate ring instead of the 2-position .
- Implications :
- Receptor Binding : Positional isomerism can alter steric interactions with biological targets. For example, 4-substituted analogs may exhibit improved binding affinity to certain GPCRs due to spatial alignment.
- Solubility : The para-substituted isomer (4-position) may have higher aqueous solubility compared to the ortho-substituted (2-position) variant due to reduced steric hindrance.
Ethyl Ester Analog: Ethyl 2-[2-(4-Piperidinyl)ethoxy]benzoate Hydrochloride
- CAS : 1048673-90-0
- Molecular Formula: C₁₆H₂₄ClNO₃
- Key Difference : The ethyl ester replaces the methyl ester group .
- Toxicity: Ethyl derivatives might exhibit distinct toxicity profiles. For example, Pitofenone HCl (a related ethyl ester analog) is classified under GHS Category 4 for acute oral toxicity (H302) and Category 1A/1B for reproductive toxicity (H360) .
Piperidine-Linked Benzoates Without Ethoxy Linkers
- Example 1 : Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS: 936130-82-4)
- Example 2 : Piperidin-4-ylmethyl benzoate hydrochloride (CAS: 1220021-56-6)
Pharmacological and Toxicological Comparisons
Activity Profiles
Toxicity Data
Physicochemical Properties
Regulatory and Environmental Considerations
Preparation Methods
Direct Nucleophilic Substitution Approach
Overview:
This method involves the nucleophilic substitution of a suitable benzoate derivative with a piperidinyl-containing nucleophile, typically under basic conditions, followed by salt formation.
- Starting with methyl 2-hydroxybenzoate (or methyl 2-bromobenzoate as an electrophilic precursor), the hydroxyl group is first activated or replaced with a leaving group (e.g., bromide or chloride).
- The activated benzoate derivative reacts with 4-piperidinyl-ethanol or its derivatives in the presence of a base such as potassium carbonate or sodium hydride.
- The reaction is conducted under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1. Activation | PBr₃ or SOCl₂ | - | Room temp | 1-2 hrs | - |
| 2. Nucleophilic substitution | 4-piperidinyl-ethanol | DMF | Reflux | 12-24 hrs | 60-75% |
- The process requires careful control of reaction conditions to prevent side reactions.
- The final product is purified via recrystallization or chromatography before salt formation.
Reductive Amination and Alkylation Strategy
Overview:
This approach involves the formation of the piperidinyl moiety through reductive amination, followed by attachment to the benzoate core.
- Synthesize 4-piperidinyl-ethanol via reduction of 4-piperidinyl-ethanone or similar intermediates.
- Alkylate methyl 2-hydroxybenzoate with this intermediate using a suitable alkylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
- The resulting compound undergoes acidification to form the hydrochloride salt.
- This method has been successfully employed in pharmaceutical synthesis, providing high purity and yield.
- The process benefits from milder conditions and fewer side reactions.
One-Pot Multi-Component Synthesis
Overview:
Recent innovations suggest a one-pot synthesis combining the formation of the benzoate core and the piperidinyl substituent, reducing steps and improving efficiency.
- React methyl salicylate with a suitable aldehyde or ketone to form the benzoate scaffold.
- Introduce 4-piperidinyl-ethanol and a base directly into the reaction mixture.
- Use catalytic amounts of acid or base to facilitate cyclization and substitution.
- Isolate the product after workup and purify via crystallization.
- Reduced reaction time.
- Fewer purification steps.
- Environmentally friendly due to minimal solvent use.
Preparation of Hydrochloride Salt
- Dissolve the free base in a suitable solvent such as ethanol or methanol.
- Bubble hydrogen chloride gas into the solution or add HCl in a controlled manner.
- Stir at room temperature until salt formation is complete.
- Filter, wash, and dry the hydrochloride salt.
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Salt formation | HCl gas / HCl solution | Room temp | >95% | Purity confirmed via melting point |
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Advantages | Drawbacks |
|---|---|---|---|---|---|
| Nucleophilic substitution | Methyl 2-hydroxybenzoate, 4-piperidinyl-ethanol | DMF/DMSO | Reflux 12-24 hrs | High yield, straightforward | Multiple steps, possible side reactions |
| Reductive amination | 4-piperidinyl-ethanone, methyl salicylate | Ethanol/Acetone | Mild, room temp | Mild conditions, high purity | Longer reaction times |
| One-pot synthesis | Salicylate derivatives + piperidinyl intermediates | Various | Ambient to reflux | Efficient, eco-friendly | Optimization needed for scale-up |
| Salt formation | HCl gas / HCl solution | Room temp | Immediate | High purity of hydrochloride | Handling HCl gas |
Research Findings and Notes
- Patents and industrial processes (e.g., US8044196B2) emphasize solvent-free or minimal solvent conditions, high temperature (90-138°C), and the use of in situ prepared intermediates to improve efficiency and environmental safety.
- Environmental considerations are increasingly prioritized, with solventless or low-solvent reactions reducing emissions and costs.
- Purity and polymorphism are crucial, with specific polymorphic forms of the hydrochloride salt influencing stability and bioavailability.
Q & A
What are the recommended synthetic routes for Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions to introduce the piperidinyl ethoxy moiety. For example, analogous methods involve reacting methyl hydroxybenzoate derivatives with halogenated piperidine intermediates under basic conditions (e.g., potassium carbonate in polar aprotic solvents like amyl acetate) . Optimization strategies include:
- Temperature Control : Maintaining 115–120°C to enhance reaction kinetics while avoiding decomposition .
- Catalyst Use : Adding pyridine hydrochloride to stabilize intermediates and improve yields .
- Solvent Selection : Using 2-butanone or amyl acetate to balance solubility and reaction efficiency .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
Characterization requires a multi-technique approach:
- HPLC : Monitor reaction progress and quantify purity (>98% by HPLC is typical for research-grade compounds) .
- NMR Spectroscopy : Confirm structural integrity, particularly for the piperidinyl ethoxy and benzoate moieties (e.g., δ 3.7–4.3 ppm for ethoxy protons) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
Safety protocols are derived from structurally similar piperidine derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (acute toxicity data suggest LD50 > 300 mg/kg in rodents) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washing to prevent solubility-driven contamination .
How can researchers investigate the stability of this compound under different storage and experimental conditions?
Advanced Research Question
Stability studies should assess:
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >200°C for similar piperidine derivatives) .
- Hydrolytic Degradation : Expose to buffers at varying pH (1–13) and monitor by HPLC for ester hydrolysis or piperidine ring opening .
- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) with UV-Vis spectroscopy to detect photodegradants .
What strategies are employed to determine the compound's mechanism of action in biological systems?
Advanced Research Question
Mechanistic studies often involve:
- Receptor Binding Assays : Radioligand displacement (e.g., using ³H-labeled antagonists) to identify affinity for GPCRs or ion channels .
- Enzyme Inhibition Screens : Test against kinase or protease panels to pinpoint targets (e.g., IC50 values for related compounds range from nM to µM) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
How should contradictory data regarding the compound's physicochemical properties or toxicity be analyzed and resolved?
Advanced Research Question
Contradictions may arise from:
- Purity Variability : Cross-validate using orthogonal methods (e.g., HPLC vs. NMR) to rule out impurity interference .
- Experimental Conditions : Replicate studies under standardized protocols (e.g., OECD guidelines for toxicity testing) .
- Data Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies in reported melting points or LD50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
